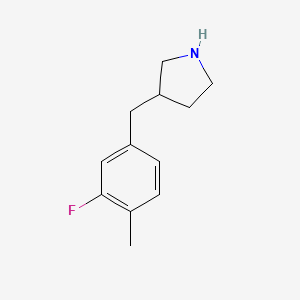
5-(Thiophen-3-yl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiophen-3-yl)pentan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-(Thiophen-3-yl)pentan-1-amine, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(Thiophen-3-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are commonly used.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
5-(Thiophen-3-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
作用機序
The mechanism of action of 5-(Thiophen-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Thiophene-2-carbohydrazide: Another thiophene derivative with similar chemical properties.
5-Bromothiophene-2-carbohydrazide: A brominated thiophene derivative with enhanced reactivity.
Uniqueness
5-(Thiophen-3-yl)pentan-1-amine is unique due to the presence of the pentan-1-amine backbone, which imparts distinct chemical and biological properties compared to other thiophene derivatives. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
特性
分子式 |
C9H15NS |
|---|---|
分子量 |
169.29 g/mol |
IUPAC名 |
5-thiophen-3-ylpentan-1-amine |
InChI |
InChI=1S/C9H15NS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8H,1-4,6,10H2 |
InChIキー |
RMZAZAICJDGDQV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


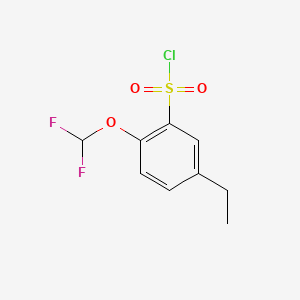



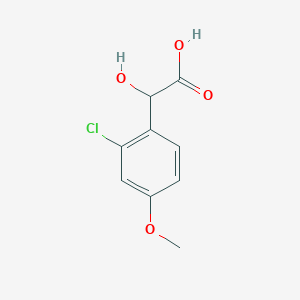
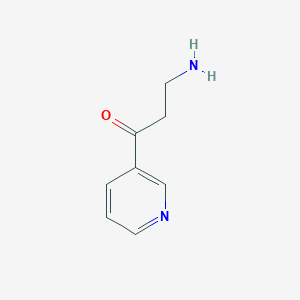
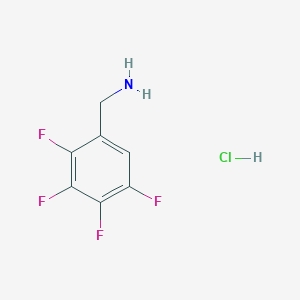
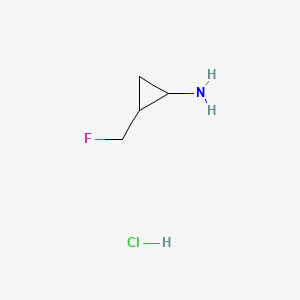
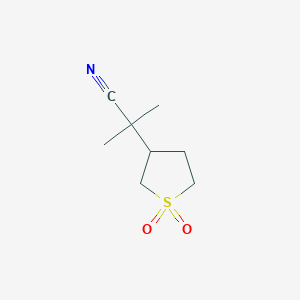
![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
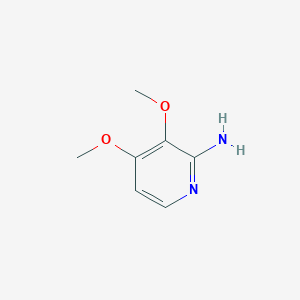
![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)
